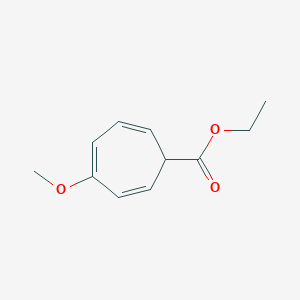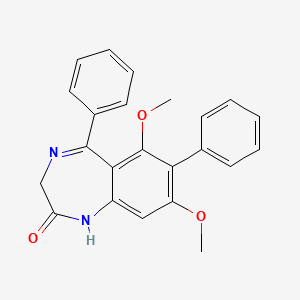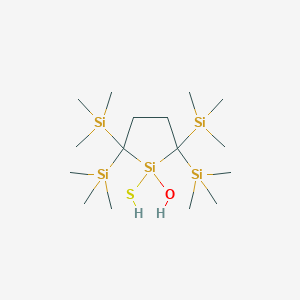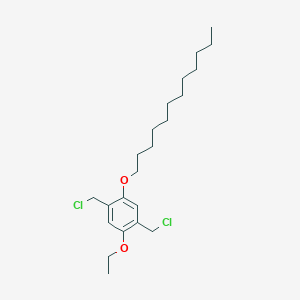
9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide: is a chemical compound with the molecular formula C20H14O4S . This compound is known for its unique structure, which includes a thioxanthene core substituted with a methoxyphenyl group and a dioxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide typically involves the reaction of thioxanthone with 4-methoxyphenylboronic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioxanthene core is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide functional group to a sulfide or sulfoxide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and sulfoxides.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: In biological research, it is studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit certain enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Thioxanthone: A parent compound with similar structural features but lacking the methoxyphenyl and dioxide groups.
Fluorene: A structurally related compound with a similar core but different functional groups.
Uniqueness: The presence of the methoxyphenyl and dioxide groups in 9H-Thioxanthen-9-one, 3-(4-methoxyphenyl)-, 10,10-dioxide imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
CAS No. |
890045-49-5 |
|---|---|
Molecular Formula |
C20H14O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C20H14O4S/c1-24-15-9-6-13(7-10-15)14-8-11-17-19(12-14)25(22,23)18-5-3-2-4-16(18)20(17)21/h2-12H,1H3 |
InChI Key |
PDXDRFTVZSTCJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4S3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)
![1,1'-Methylenebis{3-[(E)-phenyldiazenyl]-1,3-diazepane}](/img/structure/B14186979.png)

![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)




![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)


